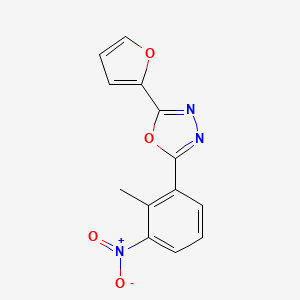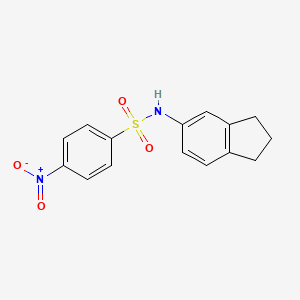![molecular formula C16H20N2O6 B5714381 5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B5714381.png)
5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid, also known as Pemetrexed, is a chemotherapy drug used to treat various types of cancer, including mesothelioma, non-small cell lung cancer, and ovarian cancer. The drug works by inhibiting the enzymes that are required for the growth and division of cancer cells.
Mecanismo De Acción
5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid works by inhibiting the enzymes that are required for the growth and division of cancer cells. Specifically, it inhibits thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. These enzymes are essential for the synthesis of DNA and RNA, which are required for the growth and division of cancer cells.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. It inhibits the synthesis of DNA and RNA, which slows down the growth and division of cancer cells. The drug also affects the metabolism of folate, which can lead to side effects such as anemia, fatigue, and gastrointestinal problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid has several advantages for lab experiments. It is a potent inhibitor of thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase, which makes it an ideal tool for studying the role of these enzymes in cancer cell growth and division. However, the drug has limitations as well. It can be toxic to normal cells, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid. One area of research is the development of new formulations of the drug that can improve its efficacy and reduce its side effects. Another area of research is the identification of biomarkers that can predict which patients will respond best to the drug. Additionally, there is ongoing research into the use of this compound in combination with other chemotherapy drugs to improve treatment outcomes.
Métodos De Síntesis
The synthesis of 5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid involves several steps, starting with the reaction between 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyphenyl)amino] pyrido [2,3-d]pyrimidine and N-(4-carboxybutyl)-L-glutamic acid. This reaction results in the formation of the intermediate compound, which is then further reacted with 4-morpholinecarboxylic acid to produce this compound.
Aplicaciones Científicas De Investigación
5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid has been extensively studied for its anti-cancer properties. It has been shown to be effective in the treatment of various types of cancer, including mesothelioma, non-small cell lung cancer, and ovarian cancer. The drug has also been studied for its potential use in combination with other chemotherapy drugs to improve treatment outcomes.
Propiedades
IUPAC Name |
5-(4-carboxybutanoylamino)-2-morpholin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c19-14(2-1-3-15(20)21)17-11-4-5-13(12(10-11)16(22)23)18-6-8-24-9-7-18/h4-5,10H,1-3,6-9H2,(H,17,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRSOKSWZMFJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5714311.png)
![N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5714316.png)
![N-[4-({[3-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5714331.png)

![1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5714347.png)

![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5714362.png)
![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5714366.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5714379.png)
![6-(1-azepanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B5714397.png)


